(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
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Overview
Description
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound with the molecular formula C10H14N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of a hydroxyl group and a methyl group on the tetrahydroquinoxaline ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline ring system.
Reduction: The quinoxaline is then reduced to the tetrahydroquinoxaline using hydrogenation or other reducing agents.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and chiral resolution processes. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while chiral ligands or enzymes may be employed for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to modify the quinoxaline ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline ring system allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol: The enantiomer of the compound with different chiral properties.
Quinoxaline: The parent compound without the tetrahydro and hydroxyl modifications.
6-Hydroxyquinoxaline: A similar compound with a hydroxyl group but lacking the tetrahydro and methyl modifications.
Uniqueness
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methyl group on the tetrahydroquinoxaline ring. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
AHVQFRHEQMSSOY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)C=C(C=C2)CO |
Canonical SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
Origin of Product |
United States |
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